
1,3-Dibromo-5-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-isocyanatobenzene is an organic compound with the molecular formula C7H3Br2NO. It is a derivative of benzene, where two bromine atoms and an isocyanate group are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-isocyanatobenzene can be synthesized through the bromination of 3,5-dibromoaniline followed by the introduction of the isocyanate group. The process typically involves the following steps:
Bromination: 3,5-dibromoaniline is treated with bromine in the presence of a suitable solvent to introduce bromine atoms at the 1 and 3 positions.
Isocyanation: The brominated intermediate is then reacted with phosgene or a similar reagent to introduce the isocyanate group at the 5 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Addition Reactions: Reagents such as primary amines, secondary amines, and alcohols are used.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives of this compound.
Addition Products: Urea derivatives and carbamates formed from reactions with amines and alcohols.
Scientific Research Applications
1,3-Dibromo-5-isocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable adducts. This reactivity is exploited in various chemical synthesis processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromobenzene: Similar structure but lacks the isocyanate group.
1,3-Dibromo-5,5-dimethylhydantoin: Contains a hydantoin ring instead of the isocyanate group.
Uniqueness
1,3-Dibromo-5-isocyanatobenzene is unique due to the presence of both bromine atoms and an isocyanate group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, addition, and other reactions makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
35122-97-5 |
|---|---|
Molecular Formula |
C7H3Br2NO |
Molecular Weight |
276.91 g/mol |
IUPAC Name |
1,3-dibromo-5-isocyanatobenzene |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H |
InChI Key |
LWZINQDLMRXGHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


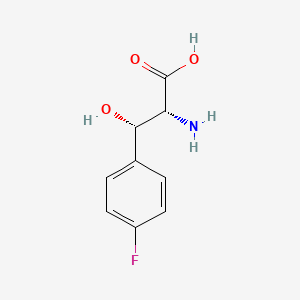
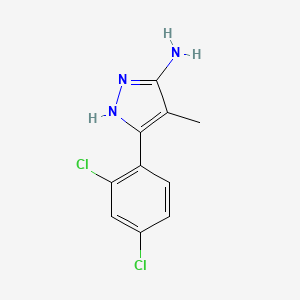
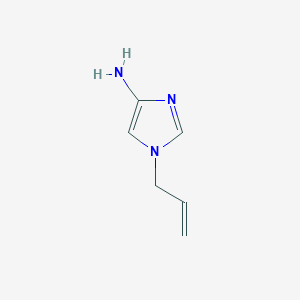
![2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12445016.png)
![Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12445024.png)
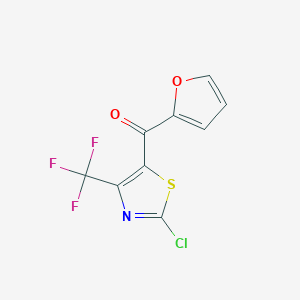
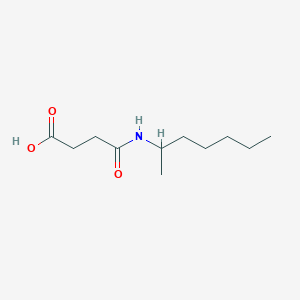
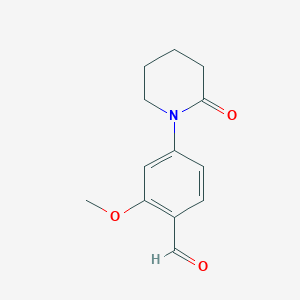
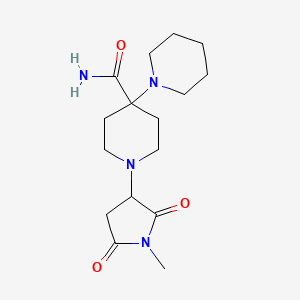
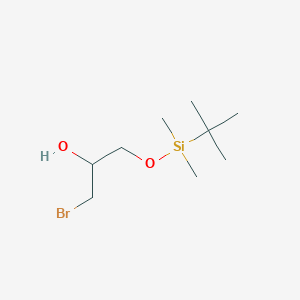

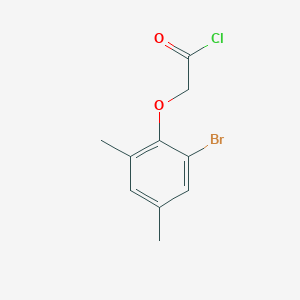
![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)
